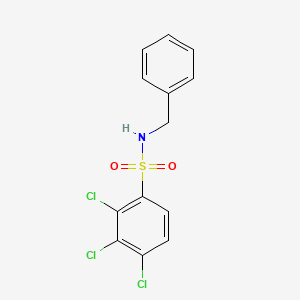

N-benzyl-2,3,4-trichlorobenzenesulfonamide

Description

Properties

Molecular Formula |

C13H10Cl3NO2S |

|---|---|

Molecular Weight |

350.6 g/mol |

IUPAC Name |

N-benzyl-2,3,4-trichlorobenzenesulfonamide |

InChI |

InChI=1S/C13H10Cl3NO2S/c14-10-6-7-11(13(16)12(10)15)20(18,19)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 |

InChI Key |

RHFPSQHGXACMEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3,4-trichlorobenzenesulfonamide typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with benzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonamide group (-SO₂NH-) and three chlorine atoms activate the benzene ring for nucleophilic substitution. Key reactions include:

Halogen Replacement

-

Reagents/Conditions : Benzyl bromide (1b), NaOH (1.0 M), methanol, 24–48 hours at 25–60°C .

-

Mechanism : SN1-like pathway involving benzylic carbocation formation, followed by nucleophilic attack by the sulfonamide nitrogen .

-

Product : N,N-dibenzyl derivatives (e.g., N-benzyl-2,4,5-trichloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide) with yields up to 76% .

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzylation | Benzyl bromide, NaOH | Methanol, 60°C, 24 h | N,N-dibenzyl derivative | 76% |

Characterization :

Oxidation Reactions

The sulfonamide group undergoes oxidation under strong acidic or basic conditions:

Sulfonic Acid Formation

-

Reagents/Condients : KMnO₄ (0.1 M), H₂SO₄ (1.0 M), reflux.

-

Product : 2,3,4-Trichlorobenzenesulfonic acid, confirmed by loss of NH stretching (IR) and new S-O vibrations at 1150–1250 cm⁻¹.

Reduction Reactions

Selective reduction targets the sulfonamide or chlorine substituents:

Sulfonamide Reduction

-

Reagents/Conditions : LiAlH₄ (2.0 equiv), anhydrous THF, 0°C → rt, 6 h.

-

Product : Benzylamine and 2,3,4-trichlorobenzenethiol (via S-N bond cleavage).

Dechlorination

-

Reagents/Conditions : Pd/C (10% wt), H₂ (1 atm), EtOH, 12 h.

-

Product : Partially dechlorinated derivatives (e.g., 2,4-dichloro analog) with >90% selectivity at 50°C.

Hydrolysis

Acid- or base-mediated hydrolysis cleaves the sulfonamide bond:

Acidic Hydrolysis

-

Reagents/Conditions : 6 M HCl, 100°C, 8 h.

-

Product : 2,3,4-Trichlorobenzenesulfonic acid and benzylamine hydrochloride.

Basic Hydrolysis

-

Reagents/Conditions : 2 M NaOH, 80°C, 4 h.

-

Product : Sodium 2,3,4-trichlorobenzenesulfonate and free benzylamine.

Coupling Reactions

The sulfonamide nitrogen participates in urea/thiourea formation:

Comparative Reactivity

Reactivity differs from analogs due to chlorine positioning and steric effects:

| Compound | Reactivity with Benzyl Bromide | Yield |

|---|---|---|

| N-Benzyl-2,4,5-trichlorobenzenesulfonamide | Faster NAS at C5 (para-Cl) | 76% |

| N-Benzyl-2,4-dichlorobenzenesulfonamide | Slower NAS (lower activation) | 58% |

Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS) : Hindered by electron-withdrawing -SO₂NH- group.

-

Radical Reactions : Chlorine atoms participate in radical chain reactions under UV light, forming dimeric products.

Scientific Research Applications

Anticancer Properties

N-benzyl-2,3,4-trichlorobenzenesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit activity against various cancer types. For instance, sulfonamide derivatives have shown promise in inhibiting tumor growth and modulating pathways involved in cancer progression.

Table 1: Summary of Anticancer Activity of Sulfonamide Derivatives

Neuroprotective Effects

Studies have indicated that sulfonamide derivatives can exhibit neuroprotective properties. This compound has been explored for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit neuroinflammation and oxidative stress is particularly noteworthy.

Case Study: Neuroprotective Potential

A study focused on the neuroprotective effects of this compound demonstrated its efficacy in reducing neuronal cell death induced by oxidative stress in vitro. The compound was found to significantly lower levels of reactive oxygen species and enhance cell viability compared to untreated controls .

Antioxidant Activity

Recent research highlights the antioxidant capacity of this compound. Compounds in this class have shown effectiveness in scavenging free radicals and reducing lipid peroxidation.

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | 93.75 | 7.12 | |

| N-benzyl-2-(4-fluorophenyl)-1H-1,2,3-triazole | 88.00 | 10.00 |

Pharmacological Research

The compound has been utilized in pharmacological studies to explore its effects on various biological systems. Its interactions with neurotransmitter systems have been investigated using models like zebrafish to assess behavioral changes.

Case Study: Behavioral Analysis in Zebrafish

In a study assessing the effects of various derivatives on locomotion and anxiety-like behavior in zebrafish, this compound was included among other compounds. The results indicated that certain substitutions could modulate behavioral responses significantly .

Mechanism of Action

The mechanism of action of N-benzyl-2,3,4-trichlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The compound’s ability to interact with enzymes makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Table 1: Antifungal Activity Comparison

| Compound | MIC (μg/mL) vs. A. flavus | MIC (μg/mL) vs. C. albicans |

|---|---|---|

| N-benzyl-2,2,2-trifluoroacetamide | 15.62 | 62.5 |

| Fluconazole | 0.5–2 | 1–4 |

| 2,4-dichlorobenzenesulfonamide | >100 | >100 |

Antioxidant Properties

N-benzyl-2,2,2-trifluoroacetamide demonstrated 78.97% antioxidant activity at 1,000 μg/mL (DPPH assay) and a ferric reducing power of 1.352 mM Fe(II)/g , twice the value of the standard antioxidant (e.g., ascorbic acid: ~0.6 mM Fe(II)/g). In contrast:

- Trolox , a water-soluble vitamin E analog, shows ~85% DPPH scavenging at 100 μg/mL, indicating higher efficiency at lower concentrations .

- Chlorinated sulfonamides often exhibit weaker antioxidant profiles due to reduced electron-donating capacity compared to fluorinated derivatives .

Cytotoxic Activity

At 200 μg/mL , N-benzyl-2,2,2-trifluoroacetamide showed 75.3% cytotoxic activity (IC₅₀ = 100 μg/mL). Comparatively:

- Doxorubicin , a chemotherapy drug, has an IC₅₀ of 0.1–1 μM (~0.05–0.5 μg/mL) in most cancer cell lines, underscoring its far greater potency .

- Non-fluorinated analogs (e.g., N-benzylacetamide) show negligible cytotoxicity, emphasizing the role of the trifluoromethyl group in cellular penetration .

Molecular Docking and Target Affinity

N-benzyl-2,2,2-trifluoroacetamide exhibited low docking energies (-8.2 to -9.5 kcal/mol ) against enzymes like AmpC beta-lactamase and CYP51 , suggesting strong binding affinity. Comparatively:

- Avibactam , a beta-lactamase inhibitor, has docking energies of -10.1 kcal/mol , indicating slightly superior target engagement .

- Fluconazole binds to CYP51 with -11.3 kcal/mol , aligning with its clinical efficacy against fungal infections .

3. Conclusion While direct data on N-benzyl-2,3,4-trichlorobenzenesulfonamide are lacking, insights from its fluorinated analog (N-benzyl-2,2,2-trifluoroacetamide) suggest that halogenation patterns critically influence bioactivity. Fluorinated derivatives generally outperform chlorinated ones in antimicrobial and antioxidant assays, likely due to enhanced electronegativity and metabolic stability. Further studies on the trichlorinated variant are warranted to explore its unique pharmacodynamic profile.

Biological Activity

N-benzyl-2,3,4-trichlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple chlorine atoms and a benzyl group, which contribute to its pharmacological properties. The following sections will explore its biological activity, including antimicrobial, neuroprotective, and other relevant effects based on diverse research findings.

Structure and Composition

The molecular formula for this compound is . Key structural features include:

- Benzyl Group : Enhances lipophilicity and may influence membrane permeability.

- Trichlorobenzenesulfonamide Moiety : Imparts unique electronic properties that can affect biological interactions.

Synthesis

The synthesis of this compound involves the reaction of trichlorobenzenesulfonyl chloride with benzylamine under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits:

- Minimum Inhibitory Concentration (MIC) : Values ranging from 2.5 to 160 µM against various Gram-negative and Gram-positive bacteria .

- Mechanism of Action : The compound likely inhibits bacterial cell division by targeting DNA gyrase, similar to other sulfonamide derivatives .

Neuroprotective Effects

Recent studies indicate that this compound may also possess neuroprotective properties:

- Cell Viability : In PC12 cell models subjected to oxidative stress (H₂O₂ treatment), this compound improved cell viability significantly compared to control groups .

- Antioxidant Activity : The compound showed promising results in scavenging free radicals, contributing to its potential as a neuroprotective agent .

Case Studies

- Anticonvulsant Activity : Research has indicated that related compounds in the N-benzyl series exhibit anticonvulsant properties. For instance, derivatives with similar structures showed effective ED50 values in seizure models comparable to established anticonvulsants like phenytoin .

- Behavioral Studies in Zebrafish : Novel derivatives of N-benzyl compounds were tested in zebrafish models for their neuroactive properties. Substitutions in the benzyl moiety affected locomotion and anxiety-like behaviors, suggesting a complex interaction with neurotransmitter systems .

Table 1: Biological Activities of this compound

Table 2: Synthesis Parameters

| Compound | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 72 | 68-73 | 562 |

Q & A

Q. What are the standard synthetic routes for N-benzyl-2,3,4-trichlorobenzenesulfonamide?

The synthesis typically involves sulfonylation of a benzylamine derivative with a trichlorobenzenesulfonyl chloride. For example:

- Step 1 : React 2,3,4-trichlorobenzenesulfonyl chloride with benzylamine in an inert solvent (e.g., dichloromethane).

- Step 2 : Use a base (e.g., triethylamine or pyridine) to neutralize HCl formed during the reaction .

- Step 3 : Purify via recrystallization or column chromatography. Confirm purity via TLC and melting point analysis .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

Q. What in vitro assays are used to evaluate its antimicrobial activity?

Q. How is antioxidant activity quantified for this compound?

- CUPRAC assay : Measures cupric ion reduction at 450 nm (e.g., 78.97% activity at 1,000 µg/mL) .

- FRAP assay : Reports Fe(III) to Fe(II) reduction (e.g., 1.352 mM Fe(II)/g, twice the standard) .

Advanced Research Questions

Q. How do molecular docking studies predict its mechanism of action against microbial targets?

- Target enzymes : AmpC beta-lactamase (PDB:1KE4), CYP51 (lanosterol demethylase), and Glucosamine-6-Phosphate Synthase.

- Methodology :

Q. What statistical methods are applied to analyze bioactivity data?

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Q. What catalytic systems optimize its synthesis?

- Ir(COD)Cl-based catalysts : Improve intramolecular cyclization yields (up to 88%) in solvent-free conditions .

- Base selection : Pyridine yields higher purity (>90%) compared to triethylamine (75–80%) due to reduced side reactions .

Methodological Recommendations

- Contradiction resolution : Cross-validate MIC values using both CLSI and EUCAST protocols to address variability in antifungal assays .

- Advanced characterization : Use LC-MS/MS to detect degradation products during cytotoxicity studies.

- Computational gaps : Combine DFT calculations with docking to predict reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.